molecular formula C12H10BrFO3 B11803188 Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate

Cat. No.: B11803188
M. Wt: 301.11 g/mol
InChI Key: PSNTZQRKQUUBGJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate is a complex organic compound with a molecular formula of C12H10BrFO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate typically involves multiple steps. One common method includes the bromination and fluorination of a benzofuran derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-fluorobenzoate: This compound shares similar structural features but lacks the benzofuran ring.

    2-Bromo-5-fluorobenzoic acid, methyl ester: Another related compound with similar functional groups but different overall structure.

Uniqueness

Methyl 2-(2-bromo-5-fluoro-6-methylbenzofuran-3-yl)acetate is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H10BrFO3

Molecular Weight

301.11 g/mol

IUPAC Name

methyl 2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H10BrFO3/c1-6-3-10-7(4-9(6)14)8(12(13)17-10)5-11(15)16-2/h3-4H,5H2,1-2H3

InChI Key

PSNTZQRKQUUBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)OC

Origin of Product

United States

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